

# A Technical Guide to the Spectroscopic Profile of (R)-Methyl 2,3-dihydroxypropanoate

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## Compound of Interest

Compound Name: (R)-Methyl 2,3-dihydroxypropanoate

Cat. No.: B2408460

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## Abstract

**(R)-Methyl 2,3-dihydroxypropanoate** (CAS No: 18289-89-9) is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its utility in asymmetric synthesis, particularly for constructing complex molecules and biologically active compounds, necessitates unambiguous structural and stereochemical characterization.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this key synthetic intermediate. We delve into the interpretation of spectral data, outline field-proven experimental protocols for data acquisition, and explain the causal relationships between molecular structure and spectroscopic output.

## Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of the molecule. **(R)-Methyl 2,3-dihydroxypropanoate** is a C4 ester containing a primary alcohol, a secondary alcohol, and a stereocenter at the C2 position.

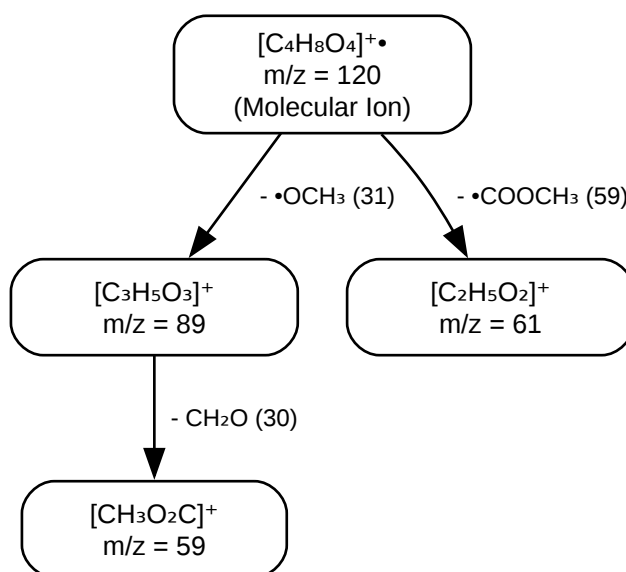
- Molecular Formula: C<sub>4</sub>H<sub>8</sub>O<sub>4</sub>[2]

- Molecular Weight: 120.10 g/mol [2][3]
- Appearance: Light yellow to yellow liquid[2]
- IUPAC Name: methyl (2R)-2,3-dihydroxypropanoate[3]

Caption: Molecular Structure of **(R)-Methyl 2,3-dihydroxypropanoate**.

## Spectroscopic Analysis Workflow

The structural elucidation of a chemical entity like **(R)-Methyl 2,3-dihydroxypropanoate** is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow ensures that data from one technique complements and validates the others, leading to a confident and complete characterization.



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Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Fragments:

- $m/z$  89: This significant peak likely arises from the loss of a methoxy radical ( $\cdot OCH_3$ , 31 Da) from the molecular ion, a classic fragmentation pattern for methyl esters. [4][5]
- $m/z$  61: This fragment could correspond to the loss of the carbomethoxy radical ( $\cdot COOCH_3$ , 59 Da) via cleavage of the C1-C2 bond.

- $m/z$  59: This ion corresponds to the  $[\text{COOCH}_3]^+$  fragment. It can also be formed from the  $m/z$  89 fragment by the subsequent loss of formaldehyde ( $\text{CH}_2\text{O}$ , 30 Da).

## Experimental Methodologies

The integrity of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following are standardized, field-proven methods for acquiring the data presented in this guide.

### 6.1. NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(R)-Methyl 2,3-dihydroxypropanoate** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum with a  $90^\circ$  pulse angle, a relaxation delay of 5 seconds, and 16 scans. Process the data with a line broadening of 0.3 Hz.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the proton-decoupled spectrum with a  $30^\circ$  pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.

### 6.2. IR Spectroscopy Protocol

- **Sample Preparation:** As the compound is a liquid, the simplest method is to prepare a neat film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** First, acquire a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

### 6.3. Mass Spectrometry Protocol

- Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
- Sample Introduction: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject a 1  $\mu\text{L}$  aliquot into the GC, which separates the compound from any impurities before it enters the mass spectrometer.
- Ionization and Analysis: Use a standard EI energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of  $m/z$  35-200. The resulting spectrum plots ion abundance versus  $m/z$ .

## Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile for **(R)-Methyl 2,3-dihydroxypropanoate**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra confirm the carbon-hydrogen framework and the specific chemical environments of each atom. The IR spectrum validates the presence of the key hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive dataset serves as a reliable benchmark for researchers and scientists to confirm the identity, purity, and structural integrity of this important chiral intermediate in their developmental work.

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